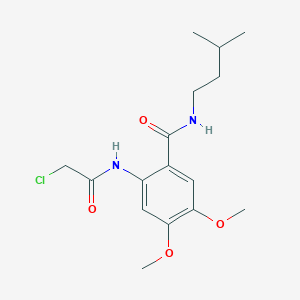
2-(2-Chloroacetamido)-4,5-dimethoxy-N-(3-methylbutyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloroacetamido)-4,5-dimethoxy-N-(3-methylbutyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chloroacetamido group, dimethoxy groups, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroacetamido)-4,5-dimethoxy-N-(3-methylbutyl)benzamide typically involves multiple steps. One common method starts with the preparation of 4,5-dimethoxybenzoyl chloride, which is then reacted with 3-methylbutylamine to form the corresponding amide. The chloroacetamido group is introduced through a subsequent reaction with chloroacetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloroacetamido)-4,5-dimethoxy-N-(3-methylbutyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield the corresponding azide derivative, while hydrolysis can produce 4,5-dimethoxybenzoic acid and 3-methylbutylamine .
Applications De Recherche Scientifique
2-(2-Chloroacetamido)-4,5-dimethoxy-N-(3-methylbutyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Chloroacetamido)-4,5-dimethoxy-N-(3-methylbutyl)benzamide involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This covalent modification can disrupt essential biological pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chloroacetamido)benzoic acid: Shares the chloroacetamido group but lacks the dimethoxy and N-(3-methylbutyl) groups.
4,5-Dimethoxy-N-(3-methylbutyl)benzamide: Lacks the chloroacetamido group but shares the dimethoxy and N-(3-methylbutyl) groups.
Uniqueness
2-(2-Chloroacetamido)-4,5-dimethoxy-N-(3-methylbutyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the chloroacetamido and dimethoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
62881-66-7 |
|---|---|
Formule moléculaire |
C16H23ClN2O4 |
Poids moléculaire |
342.82 g/mol |
Nom IUPAC |
2-[(2-chloroacetyl)amino]-4,5-dimethoxy-N-(3-methylbutyl)benzamide |
InChI |
InChI=1S/C16H23ClN2O4/c1-10(2)5-6-18-16(21)11-7-13(22-3)14(23-4)8-12(11)19-15(20)9-17/h7-8,10H,5-6,9H2,1-4H3,(H,18,21)(H,19,20) |
Clé InChI |
GQCPVKLZVFFMKF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCNC(=O)C1=CC(=C(C=C1NC(=O)CCl)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















